molecular formula C12H17NO B1306441 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol CAS No. 626218-06-2

2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol

Cat. No. B1306441
CAS RN: 626218-06-2
M. Wt: 191.27 g/mol
InChI Key: ATHCMLMFXXTYEA-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol is a compound that can be associated with the family of tetrahydronaphthalenes. These compounds are of interest due to their structural uniqueness and potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they offer insights into related compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related tetrahydronaphthyridines has been achieved through a ruthenium-catalyzed selective hydrogen transfer coupling reaction from o-aminopyridyl methanols and alcohols. This method is noted for its atom- and step-economy, operational simplicity, and the production of water as the only byproduct, eliminating the need for external reducing agents like high-pressure H2 gas. This approach could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and conditions .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the characterization of a similar compound, 1,2-diphenyl-2-(1-phenylethylamino) ethanol, using density functional theory provides valuable insights. The molecular orbital energies, bond lengths, bond angles, and charge distribution data indicate that the structure is stable with low reactivity and limited tendency to form hydrogen bonds. This information suggests that this compound may also exhibit similar stability and low reactivity .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of this compound. However, the synthesis of cis- and trans-2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols through acid-catalyzed ring opening of 1,2-N-alkylimino derivatives indicates that the compound may also undergo similar transformations. The stereoselectivity and influence of substituents on the reaction outcome are noteworthy, suggesting that the chemical behavior of this compound could be similarly affected by its substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, by analogy with the related compounds discussed, it can be inferred that the compound would exhibit properties consistent with tetrahydronaphthalene derivatives. This includes potential stereoisomerism, as seen in the synthesis of cis- and trans-2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols, which could affect its physical properties such as solubility and melting point . The stability and low reactivity suggested by the quantum chemical calculations of a similar compound may also be relevant to the physical and chemical behavior of this compound .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol has been used in various synthetic processes and chemical reactions. Gumbley and Main (1976) described its use in synthesizing naphtho[1,2-g]pteridine and naphtho[2,1-g]pteridine derivatives, which are significant in chemical research (Gumbley & Main, 1976). Similarly, Doherty et al. (2008) demonstrated its role in the synthesis of vanilloid receptor-1 antagonists, highlighting its importance in the development of new compounds (Doherty et al., 2008).

Catalysis and Asymmetric Synthesis

This compound is also valuable in catalysis and asymmetric synthesis. Bellucci et al. (1997) used a derivative of this compound as a chiral ligand for catalytic asymmetric synthesis, demonstrating its utility in producing enantiomerically pure compounds (Bellucci et al., 1997).

Photophysical Studies

In the field of photophysics, Moreno Cerezo et al. (2001) investigated the behavior of related naphthalene derivatives in various solvents, contributing to a deeper understanding of their photophysical properties (Moreno Cerezo et al., 2001).

Biological Applications

Although direct biological applications of this compound are limited in the literature, its derivatives and related compounds have been studied. For instance, Burkman (1973) explored the emetic and stereotypical effects of similar tetrahydronaphthalene compounds, providing insights into their biological activity (Burkman, 1973).

Mechanism of Action

Target of Action

Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)-ethanol may also interact with its targets in a way that results in a broad spectrum of biological activities.

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect a variety of biochemical pathways , suggesting that this compound may also influence multiple pathways and their downstream effects.

Result of Action

Related compounds such as indole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with branched-chain amino acid transferases, which are enzymes involved in the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine . The interaction with these enzymes can influence the synthesis and degradation of these amino acids, thereby affecting metabolic pathways. Additionally, this compound may interact with other proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is crucial for cell growth and survival . By interacting with this pathway, this compound can alter cellular responses to external stimuli and impact processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, its interaction with branched-chain amino acid transferases can modulate the enzyme’s function, thereby influencing amino acid metabolism . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as branched-chain amino acid transferases, influencing the synthesis and degradation of branched-chain amino acids . This interaction can affect metabolic flux and the levels of metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The distribution of this compound within the cell can affect its ability to interact with target biomolecules and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.

properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCMLMFXXTYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222219
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626218-06-2
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626218-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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